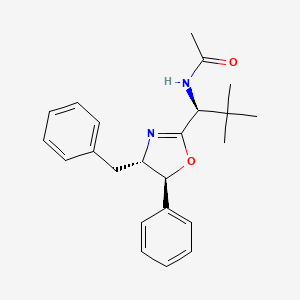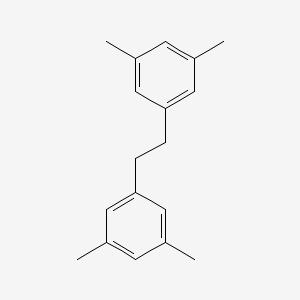
Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) is a chemical compound with the molecular formula C16H18 and a molecular weight of 210.3141 . It is also known by other names such as Bibenzyl, α,α’-dimethyl-; Butane, 2,3-diphenyl-; and 2,3-Diphenylbutane . This compound is characterized by its two benzene rings connected by a 1,2-ethanediyl bridge, with dimethyl groups attached to the bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) typically involves the reaction of benzene with 1,2-dibromoethane in the presence of a strong base such as sodium or potassium . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by benzene rings, forming the desired product .
Industrial Production Methods
Industrial production of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration, while halogens (Cl2, Br2) are used for halogenation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used as a flame retardant synergist for polypropylene and polystyrene.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The specific pathways involved depend on the context of its application, such as its use in medicine or industry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) is unique due to its specific structural features, such as the 1,2-ethanediyl bridge and the presence of dimethyl groups . These features confer distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
29249-66-9 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-[2-(3,5-dimethylphenyl)ethyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-13-7-14(2)10-17(9-13)5-6-18-11-15(3)8-16(4)12-18/h7-12H,5-6H2,1-4H3 |
InChI Key |
ZKHPOZWEBHHMQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


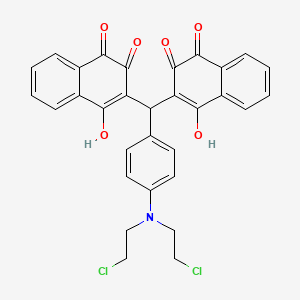

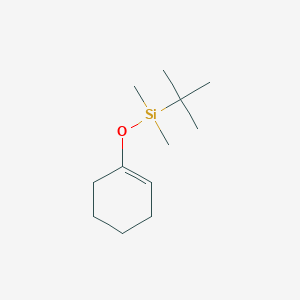
![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)

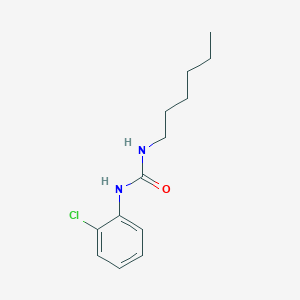
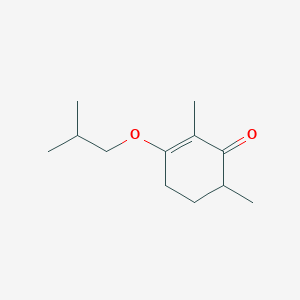
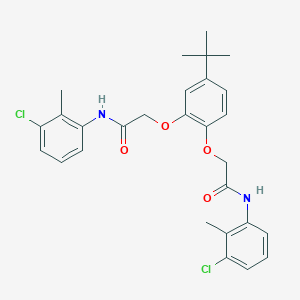
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)
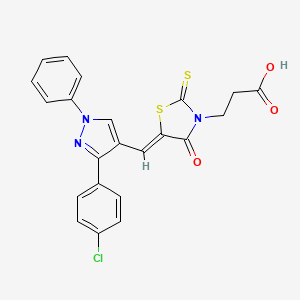

![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)

